molecular formula C18H17ClN4 B12247042 2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12247042
M. Wt: 324.8 g/mol
InChI Key: FXPAULVIBVQICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of a chloropyridine moiety, a piperidine ring, and a naphthyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a series of reactions to introduce the piperidine ring. This can involve nucleophilic substitution reactions where the chlorine atom is replaced by a piperidine group.

    Coupling with Naphthyridine: The chloropyridine-piperidine intermediate is then coupled with a naphthyridine derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced analogs.

Scientific Research Applications

2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Similar in structure but with a pyrimidine ring instead of a naphthyridine.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a piperazine ring and is studied for anti-tubercular activity.

Uniqueness

2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of a chloropyridine moiety, a piperidine ring, and a naphthyridine structure. This unique combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C18H17ClN4

Molecular Weight

324.8 g/mol

IUPAC Name

2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C18H17ClN4/c19-15-12-20-9-5-17(15)23-10-6-13(7-11-23)16-4-3-14-2-1-8-21-18(14)22-16/h1-5,8-9,12-13H,6-7,10-11H2

InChI Key

FXPAULVIBVQICU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=C(C=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.